molecular formula C26H20O5 B12764283 6-(4-Methoxycinnamoyl)-2-(4-methoxyphenyl)chromone CAS No. 154185-52-1

6-(4-Methoxycinnamoyl)-2-(4-methoxyphenyl)chromone

Cat. No.: B12764283
CAS No.: 154185-52-1
M. Wt: 412.4 g/mol
InChI Key: KTYKSWONSPXZEL-WLRTZDKTSA-N
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Description

    6-(4-Methoxycinnamoyl)-2-(4-methoxyphenyl)chromone: , also known as 4-Methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one , is a chemical compound with the following structure:

    C20H18O4\text{C}_{20}\text{H}_{18}\text{O}_4C20​H18​O4​

    .
  • It belongs to the class of chromones, which are bicyclic compounds containing a benzopyran ring fused to a benzene ring.
  • The compound’s systematic name reflects its substituents: a methoxycinnamoyl group at position 6 and a 4-methoxyphenyl group at position 2.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies, ligand design, and drug discovery.

      Biology and Medicine: Investigating its biological activity, potential as an antioxidant, or interactions with cellular targets.

      Industry: Possible applications in materials science, such as polymers or dyes.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways could involve antioxidant activity, enzyme inhibition, or receptor interactions.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are continually explored, and further research may reveal additional insights.

    Properties

    CAS No.

    154185-52-1

    Molecular Formula

    C26H20O5

    Molecular Weight

    412.4 g/mol

    IUPAC Name

    2-(4-methoxyphenyl)-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-4-one

    InChI

    InChI=1S/C26H20O5/c1-29-20-9-3-17(4-10-20)5-13-23(27)19-8-14-25-22(15-19)24(28)16-26(31-25)18-6-11-21(30-2)12-7-18/h3-16H,1-2H3/b13-5+

    InChI Key

    KTYKSWONSPXZEL-WLRTZDKTSA-N

    Isomeric SMILES

    COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC

    Canonical SMILES

    COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC

    Origin of Product

    United States

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